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molecular formula C9H8INO2 B8488713 4-Methoxy-7-iodoisoindolinone

4-Methoxy-7-iodoisoindolinone

Cat. No. B8488713
M. Wt: 289.07 g/mol
InChI Key: AYAHBOBLGVFHJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07745641B2

Procedure details

In a similar manner to Step 4 of Example 16, 4-methoxy-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone (2.50 g, 5.91 mmol) was dissolved in nitromethane (100 mL), and the solution was treated with trifluoroacetic acid (4.50 mL, 59.1 mmol) and triethylsilane (1.90 mL, 11.8 mmol). The obtained solid was collected by filtration and washed with ethyl acetate. The obtained solid was dried under reduced pressure to obtain 4-methoxy-7-iodoisoindolinone (1.32 g, yield 78%).
Name
4-methoxy-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Quantity
1.9 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([I:12])=[C:8]2[C:4]=1[CH:5](O)[N:6](C(C)(C1C=CC=CC=1)C)[C:7]2=[O:13].FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[N+](C)([O-])=O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:9]([I:12])=[C:8]2[C:4]=1[CH2:5][NH:6][C:7]2=[O:13]

Inputs

Step One
Name
4-methoxy-3-hydroxy-7-iodo-2-(1-methyl-1-phenylethyl)isoindolinone
Quantity
2.5 g
Type
reactant
Smiles
COC1=C2C(N(C(C2=C(C=C1)I)=O)C(C)(C1=CC=CC=C1)C)O
Name
Quantity
100 mL
Type
solvent
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained solid was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The obtained solid was dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=C2CNC(C2=C(C=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.32 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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